O-Demethyl apremilast synthesis and characterization
O-Demethyl apremilast synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of O-Demethyl Apremilast (M3 Metabolite)
Introduction
Apremilast, marketed as Otezla®, is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and plaque psoriasis.[1][2] Its mechanism of action involves the intracellular inhibition of PDE4, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels. This modulation attenuates the inflammatory response by downregulating the production of pro-inflammatory cytokines like TNF-α, IL-23, and IL-17 while increasing anti-inflammatory cytokines such as IL-10.[3][4]
Upon oral administration, apremilast undergoes extensive metabolism in humans, with the parent drug accounting for only a fraction of the excreted material.[5] A key step in its biotransformation is the O-demethylation of the methoxy group on the phenyl ring, yielding the primary metabolite O-Demethyl apremilast (also known as M3).[6] This metabolite is subsequently conjugated to form O-desmethyl apremilast glucuronide (M12), the most abundant but pharmacologically inactive metabolite found in circulation.[3][5][7]
While O-Demethyl apremilast itself has significantly less pharmacological activity than its parent compound, its synthesis and availability as a high-purity reference standard are critical for the advancement of pharmaceutical research.[5][8] It serves as an indispensable tool for researchers and drug development professionals in conducting pharmacokinetic (PK) and drug metabolism (DMPK) studies, elucidating metabolic pathways, and investigating potential drug-drug interactions.[8][9]
This technical guide provides a comprehensive, field-proven framework for the chemical synthesis and rigorous analytical characterization of O-Demethyl apremilast, designed for application in a research and development laboratory setting.
Section 1: The Metabolic Pathway of Apremilast
The metabolic clearance of apremilast is the primary route of its elimination.[5] The transformation is mediated by both Cytochrome P450 (CYP) enzymes and non-CYP pathways like hydrolysis.[3][10] The initial and critical oxidative metabolism is primarily carried out by the CYP3A4 isoenzyme, with minor contributions from CYP1A2 and CYP2A6.[1][10] This process results in the formation of O-Demethyl apremilast (M3), which is then rapidly converted into its glucuronide conjugate (M12).
The following diagram illustrates this principal metabolic sequence.
Caption: Primary metabolic pathway of Apremilast to its M12 metabolite.
Section 2: Chemical Synthesis of O-Demethyl Apremilast
Rationale and Strategy Selection
For laboratory-scale production of an analytical standard, a synthetic strategy that is both efficient and high-yielding is paramount. The structural difference between apremilast and its O-demethylated metabolite is the conversion of an aryl methyl ether to a phenol. A direct, one-step chemical cleavage of this ether bond on the apremilast molecule is the most logical and expedient approach.
This strategy avoids the complexity of a multi-step de novo synthesis that would require protecting and deprotecting the phenolic hydroxyl group. Boron tribromide (BBr₃) is selected as the reagent of choice.
Causality Behind Experimental Choice: Boron tribromide is a powerful Lewis acid renowned for its efficacy and selectivity in cleaving aryl methyl ethers, a common and often challenging transformation in organic synthesis. It coordinates strongly to the ether oxygen, facilitating nucleophilic attack by the bromide ion on the methyl group, which proceeds under mild conditions and typically results in clean conversion with high yields. Anhydrous conditions are critical to prevent the rapid decomposition of BBr₃ by water.
Proposed Synthetic Scheme
Caption: Demethylation of Apremilast to yield O-Demethyl Apremilast.
Detailed Experimental Protocol
Materials:
-
Apremilast (Starting Material)
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Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Apremilast (1.0 eq) in anhydrous DCM (approx. 10 mL per 1 mmol of Apremilast).
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add Boron tribromide solution (1.0 M in DCM, 1.2 eq) dropwise to the stirred solution over 15 minutes. Maintain the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Quenching: Carefully cool the flask back to 0 °C and slowly add Methanol (5 mL) to quench the excess BBr₃. Caution: This is an exothermic reaction.
-
Workup: Dilute the mixture with DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 50-100% Ethyl Acetate in Hexanes) to yield O-Demethyl apremilast as a solid.
Section 3: Comprehensive Analytical Characterization
To confirm the identity, structure, and purity of the synthesized compound, a suite of orthogonal analytical techniques must be employed. Each method provides a self-validating piece of evidence contributing to the final, unequivocal characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. As O-Demethyl apremilast is more polar than apremilast (due to the free hydroxyl group), it will have a shorter retention time on a C18 column under typical reversed-phase conditions. This method is ideal for determining the purity of the final product.
Protocol:
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 230 nm |
| Injection Vol. | 10 µL |
Expected Results: The final purified sample should exhibit a single major peak with a purity level of ≥98% (by area normalization). The retention time will be shorter than that of the apremilast starting material.
Mass Spectrometry (MS) for Identity Confirmation
Principle: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecule, allowing for the confirmation of its elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of molecules.[8]
Protocol:
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap
-
Scan Range: 100 - 1000 m/z
Data Presentation:
| Compound | Molecular Formula | Theoretical Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
| Apremilast (SM) | C₂₂H₂₅N₂O₇S | 461.1431 | As measured |
| O-Demethyl apremilast | C₂₁H₂₃N₂O₇S | 447.1275 | 447.127x ± 5 ppm |
Expected Results: The observed mass for the protonated molecule [M+H]⁺ should align with the theoretical mass within a 5 ppm error margin, confirming the molecular formula of the synthesized product.[6][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this synthesis, ¹H NMR is the definitive technique to confirm that the targeted demethylation has occurred.
Protocol:
-
Instrument: Bruker 400 MHz spectrometer or equivalent
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Analysis: ¹H NMR
Data Interpretation & Causality: The key to confirming the structure lies in comparing the spectrum of the product to that of the apremilast starting material. The most telling changes validate the success of the reaction.
| Key Signal | Apremilast (Starting Material) | O-Demethyl apremilast (Product) | Rationale for Change |
| Methoxy Protons (-OCH₃) | Singlet, ~3.8 ppm (3H) | Absent | Successful cleavage of the methyl group. |
| Phenolic Proton (-OH) | Absent | Broad Singlet, >9.0 ppm (1H) | Appearance of the new hydroxyl group. |
| Aromatic Protons | Distinct signals for the di-substituted phenyl ring | Shift in chemical environment for adjacent protons | The electron-donating -OH group alters the shielding of nearby aromatic protons compared to the -OCH₃ group. |
Expected Results: The ¹H NMR spectrum of the purified product will show the complete disappearance of the characteristic methoxy singlet from the apremilast spectrum and the concurrent appearance of a new, downfield signal corresponding to the phenolic proton. This provides unequivocal evidence of the structural transformation.
Section 4: Summary and Applications
This guide has detailed a robust and efficient workflow for the synthesis and comprehensive characterization of O-Demethyl apremilast. The described protocol, beginning with a targeted demethylation of apremilast and followed by a tripartite analytical validation using HPLC, MS, and NMR, provides a reliable method for producing this critical metabolite as a high-purity reference standard.
The availability of this well-characterized material is essential for:
-
Quantitative Bioanalysis: Serving as a standard for LC-MS/MS methods to quantify apremilast and its metabolites in biological matrices like plasma and urine.[8]
-
Metabolic Profiling: Aiding in the identification and elucidation of the complete metabolic fate of apremilast in in vitro and in vivo systems.[8]
-
Impurity Profiling: Use in the development and validation of analytical methods for quality control of the apremilast drug substance.[9]
By following the methodologies outlined herein, researchers and drug development professionals can confidently produce and validate O-Demethyl apremilast, enabling further investigation into the complex pharmacology of apremilast.
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